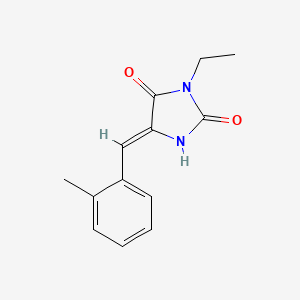
3-Ethyl-5-(2-methylbenzylidene)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-(2-methylbenzylidene)imidazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol . This compound belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological and pharmacological activities . The structure of this compound features an imidazolidine ring substituted with an ethyl group at the 3rd position and a 2-methylbenzylidene group at the 5th position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(2-methylbenzylidene)imidazolidine-2,4-dione typically involves the condensation of 3-ethyl-2,4-imidazolidinedione with 2-methylbenzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in an appropriate solvent like ethanol or methanol . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-5-(2-methylbenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while reduction can produce benzyl-substituted imidazolidine-2,4-diones .
Applications De Recherche Scientifique
3-Ethyl-5-(2-methylbenzylidene)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-(2-methylbenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit bacterial enzymes, resulting in antibacterial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione
- 5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione
Uniqueness
3-Ethyl-5-(2-methylbenzylidene)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
(5Z)-3-ethyl-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O2/c1-3-15-12(16)11(14-13(15)17)8-10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,14,17)/b11-8- |
Clé InChI |
JGSAXXBHFOYNKV-FLIBITNWSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C/C2=CC=CC=C2C)/NC1=O |
SMILES canonique |
CCN1C(=O)C(=CC2=CC=CC=C2C)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


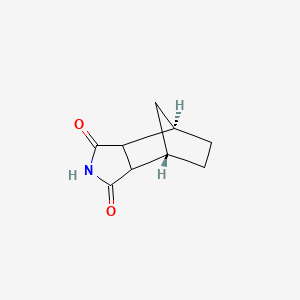
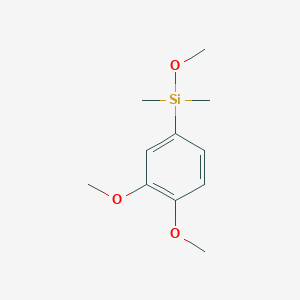
![tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12833893.png)
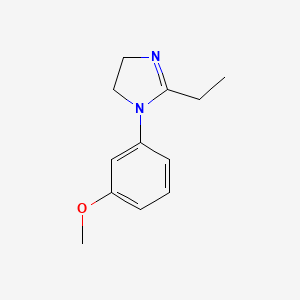
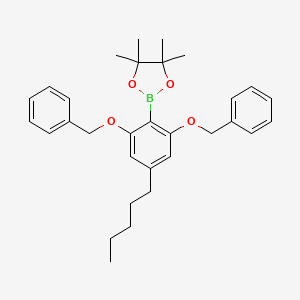


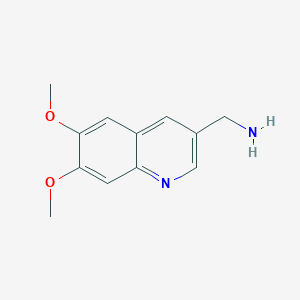
![Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B12833923.png)
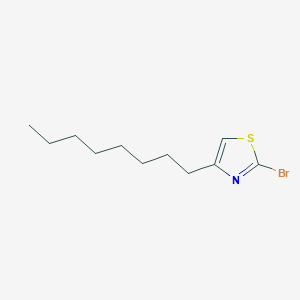
![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
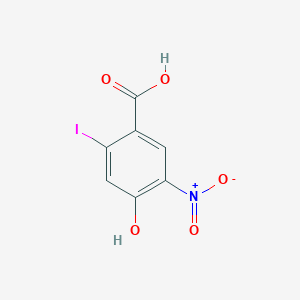
![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)
![2-Chloro-5,6-dihydro-8h-imidazo[2,1-c][1,4]oxazine](/img/structure/B12833953.png)
